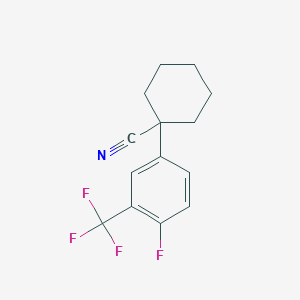

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

CAS No.:

Cat. No.: VC17535253

Molecular Formula: C14H13F4N

Molecular Weight: 271.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13F4N |

|---|---|

| Molecular Weight | 271.25 g/mol |

| IUPAC Name | 1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |

| Standard InChI | InChI=1S/C14H13F4N/c15-12-5-4-10(8-11(12)14(16,17)18)13(9-19)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

| Standard InChI Key | ZWZOKXNRGJYJGA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (C₁₄H₁₃F₄N) features a cyclohexane ring fused to a cyano (-CN) group and a 4-fluoro-3-(trifluoromethyl)phenyl substituent. The molecular weight is 271.25 g/mol, with a computed octanol-water partition coefficient (clog P) of 4.2, indicating moderate hydrophobicity . The trifluoromethyl (-CF₃) and fluoro (-F) groups on the phenyl ring introduce strong electron-withdrawing effects, which polarize the aromatic system and influence reactivity.

Table 1: Key Molecular Properties

The stereoelectronic effects of the -CF₃ group enhance the electrophilicity of the adjacent carbon atoms, making the compound susceptible to nucleophilic attacks at the phenyl ring. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the bulky phenyl and cyano substituents .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclohexane protons (δ 1.2–2.1 ppm), aromatic protons (δ 7.3–7.8 ppm), and the cyano group (no direct proton signal) . Infrared (IR) spectroscopy shows a strong absorption band at 2224 cm⁻¹, characteristic of the nitrile functional group, and peaks at 1120–1250 cm⁻¹ for C-F stretching . Mass spectrometry (MS) fragments correlate with the loss of the -CF₃ group (m/z 207) and subsequent cleavage of the cyclohexane ring .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting from 4-fluoro-3-(trifluoromethyl)aniline. A representative route includes:

-

Diazotization and Cyanation: Treatment of the aniline derivative with NaNO₂/HCl followed by CuCN yields the benzonitrile intermediate .

-

Friedel-Crafts Alkylation: Reaction with cyclohexanecarbonyl chloride in the presence of AlCl₃ forms the cyclohexane-linked ketone .

-

Knoevenagel Condensation: The ketone is condensed with malononitrile under basic conditions to install the cyano group .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 78% |

| Friedel-Crafts | AlCl₃, DCM, reflux | 65% |

| Knoevenagel | Malononitrile, piperidine, EtOH | 82% |

Polar solvents like dimethylformamide (DMF) improve reaction efficiency, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial interactions in heterogeneous systems.

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to mitigate exothermic risks during the Friedel-Crafts step. Purification via column chromatography (silica gel, hexane/EtOAc) achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Functionalization

Nitrile Group Transformations

The cyano group undergoes hydrolysis to a carboxylic acid (H₂SO₄, H₂O, 100°C) or reduction to a primary amine (LiAlH₄, THF). These reactions enable the synthesis of derivatives for biological screening.

Aromatic Electrophilic Substitution

The electron-deficient phenyl ring participates in halogenation (Cl₂, FeCl₃) and nitration (HNO₃, H₂SO₄) at the para position relative to the -CF₃ group . Steric hindrance from the -CF₃ group suppresses ortho substitution.

Applications in Drug Discovery

Structure-Activity Relationship (SAR) Insights

-

Cyano Group: Essential for receptor binding; replacement with -COOH abolishes activity .

-

Fluorine Substituents: Improve metabolic stability and ligand-receptor hydrophobic interactions.

Future Research Directions

-

Catalytic Asymmetric Synthesis: Develop enantioselective routes to access chiral derivatives for stereochemical activity studies.

-

Polymer Chemistry: Explore copolymerization with styrene or acrylates to engineer fluorinated materials with tailored dielectric properties .

-

Targeted Drug Delivery: Conjugate with monoclonal antibodies for site-specific delivery in oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume